N-methyl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide
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Overview
Description
N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a nitrophenyl group and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves the reaction of 3-nitrophenylhydrazine with phthalic anhydride to form the phthalazinone intermediate. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phthalazinone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide: Similar in structure but lacks the phthalazinone moiety.
N-(4-Methoxy-3-nitrophenyl)acetamide: Contains a methoxy group instead of a methyl group.
Uniqueness
N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to the presence of both the nitrophenyl and phthalazinone groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H14N4O4 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-methyl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C17H14N4O4/c1-18-15(22)10-20-17(23)14-8-3-2-7-13(14)16(19-20)11-5-4-6-12(9-11)21(24)25/h2-9H,10H2,1H3,(H,18,22) |
InChI Key |
UHCXDPYPTOXJFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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